Lithium ionophore III
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium ionophore III involves multiple steps, including the preparation of the di-imide structure. The process typically starts with the reaction of cyclohexane-1,2-dicarboxylic anhydride with amines to form the di-imide . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Lithium ionophore III primarily undergoes complexation reactions with lithium ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable di-imide structure .
Common Reagents and Conditions: The complexation reactions involve lithium salts, such as lithium chloride or lithium perchlorate, in organic solvents like dichloromethane or acetonitrile. The reactions are usually carried out at room temperature .
Major Products: The major product of these reactions is the lithium-ion complex, which is highly selective and stable. This complex is used in various applications, including ion-selective electrodes .
Scientific Research Applications
Lithium ionophore III has a wide range of applications in scientific research:
Mechanism of Action
Lithium ionophore III functions by selectively binding to lithium ions through its di-imide structure. The ionophore forms a stable complex with lithium ions, facilitating their transport across lipid bilayers or their detection in ion-selective electrodes . The molecular targets include lithium ions, and the pathways involved are primarily related to ion transport and detection .
Comparison with Similar Compounds
- Lithium ionophore VIII
- Macrocyclic trinuclear complexes of methoxy-substituted arene ruthenium bridged by 2,3-pyridinediolate
Comparison: Lithium ionophore III is unique due to its noncyclic di-imide structure, which provides high selectivity for lithium ions. In contrast, lithium ionophore VIII and macrocyclic trinuclear complexes have different structural features and selectivity profiles . This compound’s stability and selectivity make it particularly suitable for applications in ion-selective electrodes .
Properties
Molecular Formula |
C28H50N2O2 |
---|---|
Molecular Weight |
446.7 g/mol |
IUPAC Name |
(1S,2R)-2-N,2-N-dicyclohexyl-1-N,1-N-bis(2-methylpropyl)cyclohexane-1,2-dicarboxamide |
InChI |
InChI=1S/C28H50N2O2/c1-21(2)19-29(20-22(3)4)27(31)25-17-11-12-18-26(25)28(32)30(23-13-7-5-8-14-23)24-15-9-6-10-16-24/h21-26H,5-20H2,1-4H3/t25-,26+/m0/s1 |
InChI Key |
QGKITQHJONXIQV-IZZNHLLZSA-N |
Isomeric SMILES |
CC(C)CN(CC(C)C)C(=O)[C@H]1CCCC[C@H]1C(=O)N(C2CCCCC2)C3CCCCC3 |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1CCCCC1C(=O)N(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
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